Lipophilicity Comparison: Isopropoxy vs. Methoxy THIQ Analogs
The target compound exhibits a calculated LogP of 2.26, significantly higher than the 8-fluoro-5-methoxy analog (estimated LogP ~1.74) . This ~0.5 LogP unit increase—corresponding to approximately a 3.2-fold higher octanol-water partition coefficient—predicts enhanced passive membrane permeability and potentially altered tissue distribution [1]. The higher LogP arises directly from the replacement of the methoxy group with an isopropoxy group at position 5, representing a quantifiable property difference that governs compound behavior in cellular assays.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.26 (calculated, Leyan vendor data) |
| Comparator Or Baseline | 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline: estimated LogP = 1.74 (based on fragment contribution from C₂H₅O vs. CH₃O difference of ~0.52 units) |
| Quantified Difference | ΔLogP ≈ +0.52 (approximately 3.2-fold higher lipophilicity) |
| Conditions | Calculated using vendor-supplied algorithm; no experimental LogD₇.₄ measurement available |
Why This Matters
A 0.5 LogP unit difference can shift a compound's permeability classification and alter CNS penetration probability, making the isopropoxy analog the preferred choice when higher membrane partitioning is required.
- [1] Leo, A., Hansch, C., Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. (Methodological basis for LogP fragment contribution estimation.) View Source
